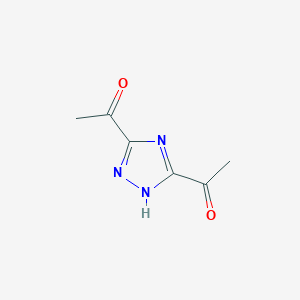![molecular formula C₂₄H₂₃ClO B118057 (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene CAS No. 97818-83-2](/img/structure/B118057.png)
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene
Vue d'ensemble
Description
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene, also known as ZCEP, is a type of organic compound commonly used in scientific research. It is an alkenyl-aromatic compound with a molecular formula of C21H20ClO. ZCEP is a colorless, odorless, and non-volatile compound that is soluble in most organic solvents. ZCEP is used in a variety of scientific research applications, including drug development, synthetic chemistry, and biochemistry.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene involves the reaction of 2-chloroethoxybenzene with 1,2-diphenyl-1-butene. The reaction is carried out under specific conditions to ensure the formation of the desired product in high yield and purity.
Starting Materials
2-chloroethoxybenzene, 1,2-diphenyl-1-butene, Sodium hydride, DMF (Dimethylformamide), Benzene, Ethanol, Hydrochloric acid
Reaction
Step 1: Preparation of sodium 2-chloroethoxide by reacting 2-chloroethoxybenzene with sodium hydride in DMF., Step 2: Addition of 1,2-diphenyl-1-butene to the reaction mixture obtained in step 1, in the presence of benzene as a solvent., Step 3: Work-up of the reaction mixture by washing with water, followed by drying with anhydrous sodium sulfate., Step 4: Purification of the product by column chromatography using a mixture of benzene and ethanol as the eluent., Step 5: Conversion of the product to the (Z)-isomer by treating with hydrochloric acid.
Applications De Recherche Scientifique
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used in a variety of scientific research applications, including drug development, synthetic chemistry, and biochemistry. In drug development, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used as a model compound for the development of drugs that target specific biological pathways. In synthetic chemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used as a starting material for the synthesis of other organic compounds. In biochemistry, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is used to study the structure and function of biological molecules.
Mécanisme D'action
The mechanism of action of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is not well understood. However, it is believed that (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene binds to proteins in the cell and modulates their activity. This modulation is believed to be mediated by the binding of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene to the active site of the protein, which changes the conformation of the protein and alters its activity.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene are not well understood. However, it is believed that (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can modulate the activity of proteins involved in various biological processes, including cell growth, differentiation, and apoptosis. It is also believed that (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene can affect the expression of certain genes and regulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene in laboratory experiments is its low toxicity. (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is non-toxic and non-volatile, which makes it an ideal compound for use in laboratory experiments. In addition, (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene is relatively stable and can be stored at room temperature for extended periods of time. The main limitation of using (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene in laboratory experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of potential future directions for research into (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research into the synthesis of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the structure and function of (Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene could lead to the development of new drugs and other compounds with improved efficacy and safety.
Propriétés
IUPAC Name |
1-(2-chloroethoxy)-4-[(Z)-1,2-diphenylbut-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO/c1-2-23(19-9-5-3-6-10-19)24(20-11-7-4-8-12-20)21-13-15-22(16-14-21)26-18-17-25/h3-16H,2,17-18H2,1H3/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJMDNEUFHRBV-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCCl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCCl)/C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50422915 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene | |
CAS RN |
97818-83-2 | |
| Record name | AC1O4MTG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50422915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Z-1,2-Diphenyl-1-[4-(2-chloroethoxy)phenyl]butene(1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6aR,9S)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B117978.png)


![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

![1,4-Diazabicyclo[2.2.2]octan-2-one](/img/structure/B118004.png)





